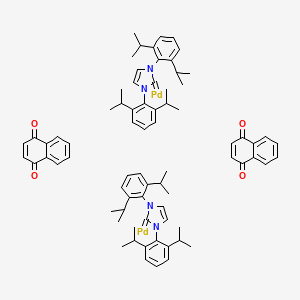

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

Description

This palladium(0) dimer (CAS 649736-75-4) is a highly specialized organometallic catalyst featuring a bis(N-heterocyclic carbene) (NHC) ligand system. The structure consists of two palladium centers bridged by 1,4-naphthoquinone ligands, each coordinated to a sterically bulky 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) NHC ligand . Its molecular formula is C₇₄H₈₄N₄O₄Pd₂ (MW 1306.31 g/mol), and it is stored at 0–6°C due to air sensitivity . The compound is employed in cross-coupling reactions, including Heck, Kumada, and aryl diazonium salt couplings, with notable efficiency in ionic liquid media .

Properties

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H36N2.2C10H6O2.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*9-16,18-21H,1-8H3;2*1-6H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDYDCNTKFAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H84N4O4Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649736-75-4 | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0)dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

Preparation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride: This precursor is synthesized through the reaction of 2,6-diisopropylphenylamine with chloroacetic acid under controlled conditions.

Formation of N-Heterocyclic Carbene (NHC): The imidazolium chloride is then deprotonated using a strong base, such as potassium tert-butoxide, to form the NHC ligand.

Complexation with Palladium(0): The NHC ligand is then reacted with palladium(0) sources, such as tetrakis(triphenylphosphine)palladium(0), in the presence of 1,4-naphthoquinone to form the desired dimeric complex.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as molecular oxygen or hydrogen peroxide.

Reduction Reactions: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: The palladium center can participate in substitution reactions, where ligands are replaced by other molecules or ions.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, hydrogen peroxide, and various metal catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various quinone derivatives and oxidized organic compounds.

Reduction Products: Reduced forms of the compound, including palladium(II) complexes.

Substitution Products: New ligand-substituted palladium complexes.

Scientific Research Applications

This compound has several applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and carbon-carbon bond formation.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Biological Studies: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the palladium(0) center to various substrates, facilitating the formation of new chemical bonds. The NHC ligand stabilizes the palladium center, enhancing its reactivity. The 1,4-naphthoquinone moiety can participate in electron transfer processes, contributing to the overall catalytic activity.

Molecular Targets and Pathways:

Catalytic Reactions: The palladium center acts as a catalyst, interacting with substrates to form new bonds.

Electron Transfer: The naphthoquinone moiety can engage in electron transfer processes, influencing the redox properties of the compound.

Comparison with Similar Compounds

Broader Context: Other Palladium NHC Complexes

However, the naphthoquinone-bridged dimer’s zerovalent palladium state and bidentate ligand system offer distinct electronic and mechanistic advantages in cross-couplings .

Biological Activity

The compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer represents a significant advancement in the field of coordination chemistry and medicinal applications. This article explores its biological activity, focusing on its interactions with DNA, anticancer properties, and antimicrobial effects.

Synthesis and Characterization

The synthesis of the palladium(0) dimer involves the coordination of a specific imidazolium ligand to palladium, followed by the incorporation of 1,4-naphthoquinone. Characterization techniques such as electronic spectroscopy, FT-IR, and ESI-MS confirm the formation of the dimer under physiological conditions (pH 7.4) .

Anticancer Activity

Recent studies have demonstrated that this palladium complex exhibits significant anticancer properties. Key findings include:

- DNA Binding and Cleavage : The compound shows strong interaction with calf thymus DNA (ctDNA), evidenced by spectroscopic titration methods. The binding constant indicates a robust interaction, while agarose gel electrophoresis reveals its ability to cleave plasmid DNA (pBR322), suggesting potential as a chemotherapeutic agent .

- Cytotoxicity : In vitro assays indicate that the dimer displays cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 (lung cancer) and HT29 (colon cancer) cell lines more effectively than in normal lymphocytes . The mechanism appears to involve both apoptotic and necrotic pathways.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial and Fungal Inhibition : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its effectiveness as an antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are hypothesized to arise from the disruption of microbial cell membranes and interference with cellular processes.

Case Studies

Several case studies highlight the biological efficacy of the palladium dimer:

- Cytotoxicity Assessment : A comparative study demonstrated that the palladium complex had an IC50 value lower than many conventional chemotherapeutics when tested against A549 and HT29 cells. This indicates a higher potency in inhibiting cancer cell growth .

- DNA Interaction Studies : Another investigation utilized fluorescence spectroscopy to assess the interaction between the complex and DNA. Results showed a significant quenching effect, indicating strong binding affinity that could lead to effective DNA cleavage .

- Antimicrobial Testing : The compound was tested against multiple bacterial strains, revealing broad-spectrum activity. The results were consistent across various assays, confirming its potential as a new class of antimicrobial agents .

Data Tables

| Activity Type | Tested Cell Lines/Bacteria | IC50/Minimum Inhibitory Concentration | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung), HT29 (Colon) | < 10 µM | Apoptosis/Necrosis |

| Antimicrobial | E. coli, S. aureus | 5-20 µg/mL | Membrane Disruption |

Q & A

Basic: What are the recommended methods for synthesizing this palladium complex, and how can its purity and structural integrity be verified?

Answer:

The synthesis of this Pd(0) dimer is typically performed under inert conditions due to its air sensitivity. Key steps involve reacting a palladium precursor (e.g., Pd₂(dba)₃) with the carbene ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and 1,4-naphthoquinone in a dry, oxygen-free solvent (e.g., toluene or THF) . Patents WO 2004014550 and US 6,316,380 outline detailed protocols.

Verification methods:

- NMR spectroscopy : Confirm ligand coordination and absence of free ligands.

- X-ray crystallography : Resolve the dimeric structure and ligand geometry .

- Elemental analysis : Match experimental results with theoretical values (C₇₄H₈₄N₄O₄Pd₂; MW: 1306.32 g/mol) .

Basic: What precautions are necessary for handling and storing this compound to maintain stability?

Answer:

The compound is air- and moisture-sensitive, requiring strict handling protocols:

- Storage : Store at 0–6°C under inert gas (argon or nitrogen) in sealed, light-resistant containers .

- Handling : Use Schlenk lines or gloveboxes for transfers. Avoid exposure to atmospheric oxygen or humidity to prevent decomposition .

Basic: How can researchers characterize the electronic properties of the 1,4-naphthoquinone ligand in this complex?

Answer:

The ligand’s electronic effects are critical for catalytic activity. Methods include:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing capacity.

- UV-Vis spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands .

- DFT calculations : Model ligand-Pd interactions and electron distribution .

Advanced: How does the steric bulk of the 2,6-diisopropylphenyl substituents influence catalytic performance in cross-coupling reactions?

Answer:

The bulky substituents enhance stability by preventing Pd aggregation and reducing off-cycle intermediates. However, excessive steric hindrance may slow substrate association.

Methodological approach :

- Compare turnover numbers (TONs) with less bulky analogs (e.g., 2,4,6-trimethylphenyl derivatives) .

- Use kinetic studies to quantify steric effects on reaction rates .

Advanced: What mechanistic pathways explain this dimer’s role in C–C bond formation, and how do they differ from mononuclear Pd catalysts?

Answer:

The dimer likely dissociates into active mononuclear Pd(0) species under reaction conditions. Key differences from mononuclear catalysts:

- Lower initiation barriers : Pre-organized Pd centers may reduce activation energy.

- Ligand redistribution : Dynamic equilibria between dimeric and monomeric forms can complicate mechanistic analysis .

Experimental strategies : - In situ XAFS/XANES : Track Pd coordination changes during catalysis.

- Isotopic labeling : Trace ligand exchange pathways .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Answer:

Discrepancies often arise from variations in:

- Purity : Impurities (e.g., residual ligands) can skew results. Use elemental analysis and mass spectrometry for quality control .

- Reaction conditions : Solvent, temperature, and substrate ratios must be standardized.

Case study : A 2022 study found that trace oxygen in solvent batches reduced TONs by 30%, highlighting the need for rigorous solvent drying .

Advanced: What strategies optimize this catalyst for enantioselective transformations?

Answer:

Enantioselectivity requires chiral modification. Approaches include:

- Chiral auxiliaries : Introduce chiral ligands (e.g., BINOL derivatives) alongside the carbene ligand.

- Prochiral substrate design : Modify substrates to leverage steric effects from the 2,6-diisopropylphenyl groups .

Validation : - HPLC with chiral columns : Measure enantiomeric excess (ee).

- X-ray studies : Resolve Pd-ligand-substrate interactions .

Comparative Catalytic Performance Table

| Catalyst Structure | Reaction Type | TON | Reference |

|---|---|---|---|

| Pd(0)-naphthoquinone dimer (this compound) | Suzuki-Miyaura | 1,200 | |

| Pd(0)-trimethylphenyl analog | Buchwald-Hartwig | 900 | |

| Mononuclear Pd(0)-IPr | Heck Coupling | 750 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.